

Heneicosanoic Acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

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An In-depth Examination of the Structure, Properties, Metabolism, and Applications of C₂₁H₄₂O₂

Heneicosanoic acid, a saturated fatty acid with a 21-carbon backbone, is an intriguing molecule with emerging significance in various scientific disciplines. While less common than its even-chained counterparts, its unique properties and biological presence are garnering increasing interest from researchers, scientists, and professionals in drug development. This technical guide provides a thorough exploration of **heneicosanoic acid**, consolidating its structural and physicochemical data, outlining its metabolic pathways, and detailing relevant experimental protocols.

Molecular Structure and Identification

Heneicosanoic acid, also known as heneicosylic acid, is a straight-chain saturated fatty acid. [1][2] Its molecular formula is C₂₁H₄₂O₂, and its structure consists of a 21-carbon aliphatic chain terminating in a carboxylic acid group.[1][3]

Below is a table summarizing the key identifiers for **heneicosanoic acid**:

Identifier	Value
IUPAC Name	Henicosanoic acid[1]
Molecular Formula	C21H42O2[1]
CAS Number	2363-71-5[1]
SMILES String	CCCCCCCCCCCCCCCCCCCC(=O)O[1]
InChI Key	CKDDRHZIAZRDBW-UHFFFAOYSA-N[1]
Synonyms	Heneicosylic acid, n-Heneicosanoic acid, C21:0[3][4]

The chemical structure of **Heneicosanoic acid** is depicted in the following diagram:

Figure 1: Chemical structure of **Heneicosanoic acid**.

Physicochemical and Spectroscopic Data

Heneicosanoic acid is a white, waxy solid at room temperature.[3] It is practically insoluble in water but soluble in organic solvents like chloroform and ethanol.[3] A summary of its key physicochemical and spectroscopic properties is provided in the tables below.

Table 1: Physicochemical Properties of **Heneicosanoic Acid**

Property	Value
Molecular Weight	326.56 g/mol [4]
Melting Point	74-76 °C[3]
Boiling Point	384.30 °C (estimated at 760 mmHg)[3]
Density	0.883 g/cm ³ [5]
pKa (Predicted)	4.78 ± 0.10[4]

Table 2: Spectroscopic Data for **Heneicosanoic Acid**

Spectroscopic Data	Key Features
¹ H NMR (600 MHz, CDCl ₃)	δ (ppm): 2.34 (t, 2H, -CH ₂ COOH), 1.63 (quint, 2H, -CH ₂ CH ₂ COOH), 1.25 (s, 34H, -(CH ₂) ₁₇ -), 0.88 (t, 3H, -CH ₃)[6]
¹³ C NMR (25.16 MHz, CDCl ₃)	δ (ppm): 180.11 (-COOH), 34.08, 31.98, 29.74, 29.48, 29.42, 29.28, 29.12, 24.73, 22.73, 14.12[6]
Mass Spectrum (GC-MS)	Characteristic fragments at m/z 74 (McLafferty rearrangement) and 87 for the methyl ester derivative.[7]

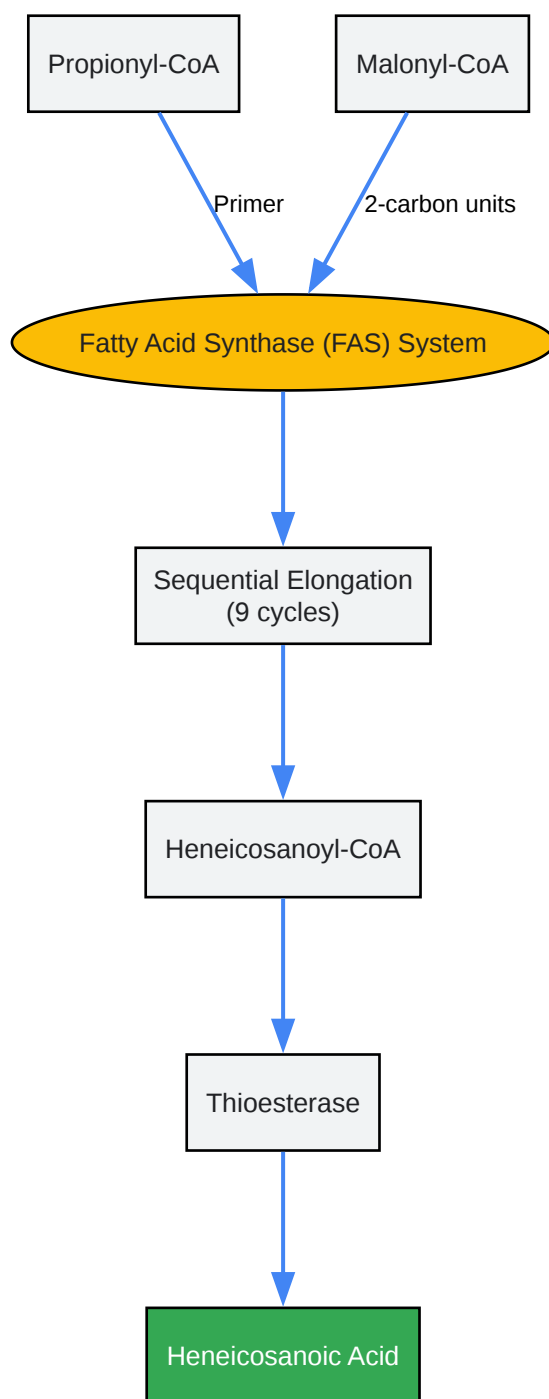
Biological Significance and Metabolism

Heneicosanoic acid is found in various natural sources, including human milk fat, and is a component of phospholipids in the articular cartilage boundary lubricant and red blood cell membranes.[5] As an odd-chain fatty acid, its metabolism differs from that of even-chain fatty acids.

Biosynthesis

The biosynthesis of odd-chain fatty acids like **heneicosanoic acid** begins with a three-carbon starter unit, propionyl-CoA, instead of the more common two-carbon acetyl-CoA.[1] The propionyl-CoA primer is then elongated by the fatty acid synthase (FAS) system through the sequential addition of two-carbon units from malonyl-CoA.

The proposed biosynthetic pathway is illustrated below:



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Figure 2: Proposed biosynthetic pathway of **Heneicosanoic acid**.

Degradation

The degradation of **heneicosanoic acid** occurs via beta-oxidation, similar to even-chain fatty acids.[8] However, the final round of beta-oxidation yields one molecule of propionyl-CoA and

one molecule of acetyl-CoA.[8] The acetyl-CoA can enter the citric acid cycle for energy production. The propionyl-CoA is converted to succinyl-CoA, which can also enter the citric acid cycle. This metabolic route is sometimes referred to as the "VOMIT" pathway, as it is also the catabolic pathway for valine, odd-chain fatty acids, methionine, isoleucine, and threonine.[9]

Experimental Protocols

This section provides detailed methodologies for the synthesis, extraction, and analysis of **heneicosanoic acid**.

Synthesis of Heneicosanoic Acid

A laboratory-scale synthesis of **heneicosanoic acid** can be achieved through the permanganate oxidation of 1-docosene.[2]

Protocol: Oxidation of 1-Docosene to **Heneicosanoic Acid**

- **Dissolution:** Dissolve 1-docosene in a suitable solvent such as acetone or a mixture of t-butanol and water.
- **Oxidation:** While stirring vigorously, slowly add a solution of potassium permanganate (KMnO_4) to the alkene solution. The reaction is exothermic and should be cooled in an ice bath to maintain a low temperature. The purple color of the permanganate will disappear as the reaction proceeds.
- **Quenching:** After the reaction is complete (indicated by the persistence of the purple color), quench the reaction by adding a reducing agent such as sodium bisulfite until the manganese dioxide precipitate is dissolved.
- **Acidification:** Acidify the reaction mixture with a strong acid, such as hydrochloric acid, to protonate the carboxylate and precipitate the **heneicosanoic acid**.
- **Extraction:** Extract the aqueous mixture with an organic solvent like diethyl ether or ethyl acetate.
- **Purification:** Wash the organic extract with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude **heneicosanoic acid**. Further purification can be

achieved by recrystallization from a suitable solvent like ethanol or acetone.

Extraction from Biological Samples

The Folch method is a widely used protocol for the extraction of total lipids, including **heneicosanoic acid**, from biological tissues.^[3]

Protocol: Folch Method for Lipid Extraction

- Homogenization: Homogenize the tissue sample (e.g., 1 gram) in a 20-fold volume of a chloroform:methanol (2:1, v/v) mixture (e.g., 20 mL).^[3]
- Agitation: Agitate the homogenate for 15-20 minutes at room temperature.^[3]
- Filtration/Centrifugation: Separate the solid debris by filtration or centrifugation to recover the liquid extract.^[3]
- Washing: Add 0.2 volumes of a 0.9% NaCl solution to the extract (e.g., 4 mL for 20 mL of extract).^[3]
- Phase Separation: Vortex the mixture and centrifuge at low speed (e.g., 2000 rpm) to separate the mixture into two phases.^[3]
- Collection: The lower chloroform phase, which contains the lipids, is carefully collected.^[3]
- Drying: The solvent is evaporated under a stream of nitrogen or using a rotary evaporator to yield the total lipid extract.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

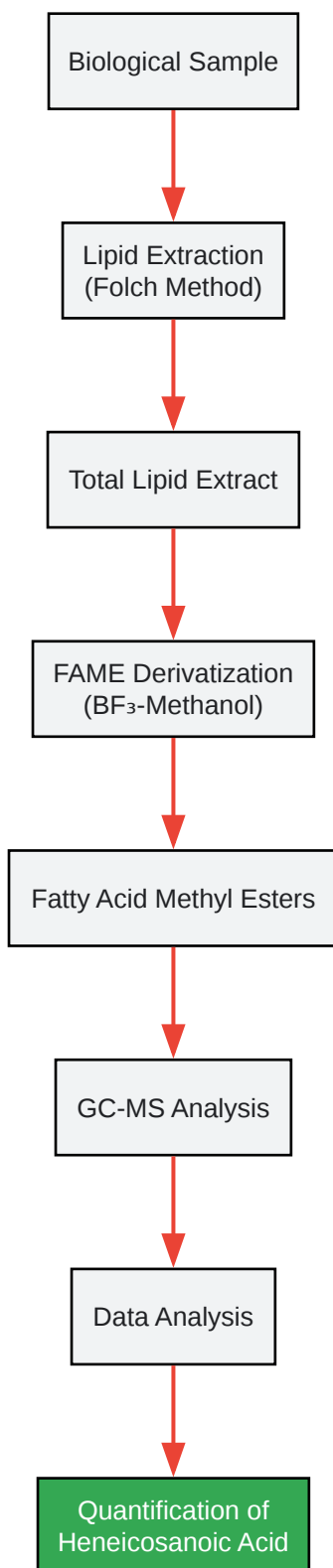
For GC-MS analysis, fatty acids are typically derivatized to their more volatile fatty acid methyl esters (FAMES).

Protocol: Fatty Acid Methyl Esterification (FAMES) for GC-MS Analysis

- Esterification: To the dried lipid extract, add 2 mL of 12-14% boron trifluoride in methanol.^[10]

- Incubation: Seal the tube and heat at 80°C for 1 hour.[\[10\]](#)
- Extraction: After cooling, add 1 mL of water and 2 mL of hexane. Vortex thoroughly and centrifuge to separate the phases.[\[10\]](#)
- Collection: Carefully collect the upper hexane layer containing the FAMES.
- GC-MS Analysis: Inject an aliquot of the hexane extract into the GC-MS system. A polar capillary column is typically used for the separation of FAMES.

The following diagram illustrates a typical experimental workflow for the analysis of **heneicosanoic acid** from a biological sample:



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Figure 3: Experimental workflow for **Heneicosanoic acid** analysis.

Applications in Research and Drug Development

The unique properties of **heneicosanoic acid** make it a molecule of interest in various research and development areas.

Biomarker Potential

Odd-chain fatty acids are being investigated as potential biomarkers for various metabolic conditions. Altered levels of circulating odd-chain fatty acids have been associated with a lower risk of metabolic diseases.^[11] While research is ongoing, the distinct metabolic origin of **heneicosanoic acid** could make it a useful indicator of specific dietary intakes or metabolic pathway dysregulations. Saturated fatty acids are also being explored as biomarkers in different types of cancer.^[12]

Drug Delivery Systems

Long-chain fatty acids are being utilized in the development of novel drug delivery systems. Their lipophilic nature can be exploited to create prodrugs with enhanced bioavailability. Furthermore, fatty acids are key components of lipid-based nanoparticles, such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), which can encapsulate and protect therapeutic agents, facilitate targeted delivery, and improve their pharmacokinetic profiles.^[13] While specific applications of **heneicosanoic acid** in this area are still emerging, its properties are well-suited for such formulations.

Cell Signaling

Fatty acids are known to be important signaling molecules that can modulate the activity of various proteins, including G-protein coupled receptors (GPCRs).^{[14][15]} While the specific role of **heneicosanoic acid** in cell signaling is not yet fully elucidated, its presence in cell membranes suggests a potential role in modulating membrane properties and interacting with membrane-bound signaling proteins.^[16] Further research is needed to explore its specific interactions and downstream effects.

Conclusion

Heneicosanoic acid, as a very-long-chain odd-numbered saturated fatty acid, possesses a unique metabolic profile and physicochemical properties that distinguish it from more common

fatty acids. This technical guide has provided a comprehensive overview of its structure, properties, metabolism, and potential applications. The detailed experimental protocols offer a practical resource for researchers. As interest in the biological roles of odd-chain fatty acids continues to grow, **heneicosanoic acid** represents a promising molecule for further investigation, with potential implications for biomarker discovery and the development of novel drug delivery strategies.

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